2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-
Overview
Description
2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-, also known as Fluazinam, is a chemical compound with the molecular formula C13H4Cl2F6N4O4 and a molar mass of 465.1 g/mol. It is a trifluoromethylated pyridine derivative, which is known for its distinctive physical and chemical properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluazinam typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by nitration and trifluoromethylation reactions. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the trifluoromethyl group and nitro groups at specific positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of Fluazinam is carried out using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process involves the careful handling of hazardous chemicals and the implementation of safety measures to prevent accidents and environmental contamination.
Chemical Reactions Analysis
Types of Reactions: Fluazinam undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its chemical structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed: The major products formed from these reactions include various derivatives of Fluazinam with different functional groups, which can be used in different applications such as agrochemicals and pharmaceuticals.
Scientific Research Applications
Fluazinam has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of agrochemicals, particularly as a fungicide in crop protection.
Mechanism of Action
The mechanism by which Fluazinam exerts its effects involves the inhibition of specific enzymes and pathways in target organisms. It acts by interfering with the fungal cell membrane integrity and disrupting essential metabolic processes, leading to the death of the fungus.
Molecular Targets and Pathways:
Enzyme Inhibition: Fluazinam inhibits enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Pathway Disruption: It disrupts the electron transport chain and other metabolic pathways essential for fungal growth and reproduction.
Comparison with Similar Compounds
Trifluoromethylpyridine derivatives
Other fungicides with similar functional groups
Properties
IUPAC Name |
3-chloro-N-[3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N4O5/c1-30-11-6(14(19,20)21)3-8(24(26)27)9(10(11)25(28)29)23-12-7(15)2-5(4-22-12)13(16,17)18/h2-4H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHINIMIAFMMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229809 | |
Record name | 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79614-91-8 | |
Record name | 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079614918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinamine, 3-chloro-N-(3-methoxy-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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